molecular formula C16H25NO2S2 B3188795 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane CAS No. 240797-81-3

10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane

Cat. No.: B3188795
CAS No.: 240797-81-3
M. Wt: 327.5 g/mol
InChI Key: REPFYCMYIMWYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane is a complex organic compound with the molecular formula C16H25NO2S2 It is characterized by the presence of a phenyl group attached to a macrocyclic structure containing oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane typically involves the following steps:

    Formation of the Macrocyclic Ring: The macrocyclic ring is formed through a series of condensation reactions involving diols, dithiols, and amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid or p-toluenesulfonic acid.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the macrocyclic ring in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Common techniques include:

    Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction time, temperature, and reagent addition.

    Continuous Flow Reactors: These systems enable continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the oxygen and nitrogen atoms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the macrocyclic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced macrocyclic compounds, and various substituted derivatives.

Scientific Research Applications

10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.

    Biology: The compound is studied for its potential as a molecular probe in biological systems, particularly for detecting metal ions.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane involves its ability to interact with various molecular targets:

    Metal Ion Binding: The compound can selectively bind to metal ions, such as mercury (Hg2+), through its sulfur and nitrogen atoms.

    Molecular Pathways: In biological systems, the compound may interact with cellular pathways by binding to specific proteins or enzymes, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane can be compared with other macrocyclic compounds containing oxygen, sulfur, and nitrogen atoms:

    1,4-Dioxa-7,13-dithia-10-azacyclopentadecane: Similar structure but lacks the phenyl group, resulting in different chemical properties and applications.

    Crown Ethers: These compounds contain oxygen atoms in a macrocyclic ring and are known for their ability to bind metal ions, but they do not contain sulfur or nitrogen atoms.

    Thiacrown Ethers: These compounds contain sulfur atoms in the macrocyclic ring and are used for similar applications in metal ion binding but lack the nitrogen atom.

Properties

IUPAC Name

10-phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S2/c1-2-4-16(5-3-1)17-6-12-20-14-10-18-8-9-19-11-15-21-13-7-17/h1-5H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPFYCMYIMWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCOCCOCCSCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40780839
Record name 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240797-81-3
Record name 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Reactant of Route 2
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Reactant of Route 3
Reactant of Route 3
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Reactant of Route 4
Reactant of Route 4
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Reactant of Route 5
Reactant of Route 5
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Reactant of Route 6
Reactant of Route 6
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.